2'-O-MOE-U

Antisense Oligonucleotides siRNA Therapeutics Thermodynamic Stability

Choose 2'-O-MOE-U for ASO gapmer wings due to its optimal ΔTm (+0.9 to +1.6 °C) and extended tissue half-life >20 days, surpassing 2'-OMe stability. Its distinct methoxyethyl modification ensures a superior safety profile with low toxicity, ideal for chronic therapeutic oligonucleotide programs. Standard B2B shipping available.

Molecular Formula C42H53N4O10P
Molecular Weight 804.9 g/mol
Cat. No. B10857702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-MOE-U
Molecular FormulaC42H53N4O10P
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38?,39+,40-,57?/m1/s1
InChIKeyZLOKLUONKGURQI-RRWNSPLTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-MOE-U: A Second-Generation Modified Uridine Phosphoramidite for Antisense Oligonucleotide Synthesis and RNA Therapeutic Development


2'-O-Methoxyethyluridine (2'-O-MOE-U) is a chemically modified nucleoside phosphoramidite that serves as a key building block in the synthesis of second-generation antisense oligonucleotides (ASOs) and RNA-based therapeutics [1]. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced with a methoxyethyl (–O–CH₂CH₂OCH₃) moiety, confers a suite of biophysical enhancements relative to unmodified RNA or first-generation DNA phosphorothioates, most notably increased binding affinity to complementary RNA, enhanced resistance to nuclease degradation, and an improved safety profile [2].

Why 2'-O-MOE-U Cannot Be Directly Substituted with 2'-OMe or 2'-F Analogs in ASO and siRNA Design


The 2'-O-MOE-U modification is not a simple, interchangeable analog of other 2'-modified uridines. While it shares the 3'-endo sugar conformation and increased nuclease resistance with 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) modifications, its unique methoxyethyl group imparts a distinct balance of binding affinity, pharmacokinetic properties, and toxicity profiles that are critical for the performance of antisense gapmers and siRNA constructs. A direct substitution based solely on the '2'-modified' classification without considering quantitative differences in duplex stability, nuclease resistance, and in vivo half-life can lead to suboptimal therapeutic outcomes, including reduced potency, altered tissue distribution, or unexpected off-target effects [1]. The following evidence-based comparisons quantify the specific differentiators that guide scientific selection and procurement decisions.

2'-O-MOE-U Quantitative Differentiation Data: Head-to-Head Comparisons for Scientific Procurement


2'-O-MOE-U vs. 2'-OMe-U and 2'-F-U: Differential Impact on Duplex Thermal Stability (ΔTm)

The 2'-O-MOE modification provides a moderate, consistent increase in RNA duplex melting temperature (ΔTm). While 2'-O-MOE-U enhances thermal stability, its effect is quantitatively distinct from the 2'-F modification. A comprehensive biophysical analysis demonstrates that 2'-O-MOE-5MeU (a thymidine analog of uridine) contributes a ΔTm of approximately +0.9 °C per modification when incorporated into an A-form DNA duplex with RNA [1]. This value aligns with the broader range of +0.9 to +1.6 °C per modification reported for 2'-MOE residues in ASO gapmers [2]. In contrast, 2'-F modifications confer a significantly larger stabilization, with a ΔTm of +2.5 °C per modification [2]. The 2'-OMe modification yields a comparable but often slightly lower ΔTm, typically <1 °C per modification [3].

Antisense Oligonucleotides siRNA Therapeutics Thermodynamic Stability

2'-O-MOE-U vs. 2'-OMe-U: Superior Nuclease Resistance in the Context of ASO Gapmers

A landmark study by Pierre Martin demonstrated that oligonucleotides containing 2'-O-MOE modifications exhibit superior stability against nucleolytic degradation compared to their 2'-OMe-modified counterparts when placed in identical sequence positions [1]. This enhanced nuclease resistance is a direct consequence of the larger methoxyethyl substituent, which provides more effective steric shielding of the phosphodiester backbone [2]. This differential stability translates directly to prolonged tissue half-life, with 2'-MOE-modified ASOs achieving an elimination half-life of approximately 20 days in mice and 30 days in humans [3].

Nuclease Stability ASO Pharmacology In Vivo Durability

2'-O-MOE-U vs. 2'-OMe-U and 2'-F-U: Comparative Toxicity and Potency Profiles in ASO Applications

A systematic review of chemical modifications for oligonucleotide therapeutics highlights key differences in the safety and potency profiles of 2'-modifications. While 2'-O-MOE, 2'-OMe, and 2'-F all demonstrate improved affinity and thermal stability with no observed liver toxicity, they exhibit distinct potency and stability characteristics [1]. Specifically, 2'-O-MOE displays lower potency compared to both 2'-OMe and 2'-F modifications in certain contexts, but this is counterbalanced by its superior stability relative to 2'-OMe and its more favorable safety profile compared to first-generation chemistries [1]. The lower toxicity of 2'-O-MOE RNA, compared to phosphorothioate DNA, is attributed to its reduced affinity for serum proteins, a consequence of extensive hydration of the 2'-substituent [2].

ASO Safety Therapeutic Index In Vivo Toxicology

Optimized Application Scenarios for 2'-O-MOE-U Based on Quantitative Differentiation Evidence


Design of Second-Generation Antisense Gapmers for Chronic Therapeutic Indications

Given its intermediate binding affinity (ΔTm +0.9 to +1.6 °C) and superior nuclease resistance compared to 2'-OMe, 2'-O-MOE-U is the modification of choice for constructing the 'wings' of RNase H-competent gapmer ASOs [1]. This design enables long-circulating, safe therapeutics with tissue half-lives exceeding 20 days, as validated in cross-species PK/PD studies [2].

siRNA Constructs Requiring Balanced Potency and Off-Target Mitigation

In siRNA design, where excessive thermal stability from 2'-F modifications can increase off-target effects, 2'-O-MOE-U provides a balanced stabilization profile [1]. Its lower potency relative to 2'-F is advantageous when precise gene silencing with minimal off-target activity is required, and its nuclease resistance ensures adequate intracellular durability [2].

Therapeutic Programs Prioritizing Long-Term Safety and Reduced Immunogenicity

The established safety profile of 2'-O-MOE-modified oligonucleotides, characterized by low protein binding and no observed liver toxicity, makes 2'-O-MOE-U the preferred building block for antisense drugs intended for chronic administration [1]. This contrasts with first-generation chemistries that carry higher toxicity risks at therapeutic doses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-MOE-U

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.